1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1605294-11-8
Cat. No.: VC2764910
Molecular Formula: C14H23BN2O3
Molecular Weight: 278.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1605294-11-8 |
---|---|
Molecular Formula | C14H23BN2O3 |
Molecular Weight | 278.16 g/mol |
IUPAC Name | 1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Standard InChI | InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-7-16-17(9-12)8-11-5-6-18-10-11/h7,9,11H,5-6,8,10H2,1-4H3 |
Standard InChI Key | IHXMQPNLUPBRCB-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCOC3 |
Introduction
Compound Identification and Nomenclature
1-((Tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative featuring a pyrazole core functionalized with a pinacol boronate group and a tetrahydrofuran substituent. This compound is characterized by specific identifiers and alternative names as summarized in Table 1.
Table 1: Identification and Nomenclature
Parameter | Information |
---|---|
CAS Number | 1605294-11-8 |
MDL Number | MFCD28129609 |
Molecular Formula | C₁₄H₂₃BN₂O₃ |
Molecular Weight | 278.16 g/mol |
IUPAC Name | 1-[(oxolan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Synonyms | 1-(oxolan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole; 1-[(tetrahydro-3-furanyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
SMILES Notation | CC1(C)C(C)(C)OB(C2=CN(CC3COCC3)N=C2)O1 |
The compound belongs to a class of functionalized pyrazole derivatives that incorporate a pinacol boronate group, making it valuable for organic synthesis applications, particularly in cross-coupling reactions .
Structural Characteristics and Physical Properties
The structure of 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features several key elements: a central pyrazole heterocycle, a pinacol boronate group at the C-4 position, and a tetrahydrofuran-3-ylmethyl substituent at the N-1 position. This unique arrangement contributes to its chemical properties and reactivity.
Molecular Components
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Pyrazole core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms
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Pinacol boronate group: Located at position C-4 of the pyrazole, providing reactivity for cross-coupling reactions
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Tetrahydrofuran moiety: A cyclic ether attached via a methylene linker to the N-1 position of the pyrazole
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in reactions and applications, as detailed in Table 2.
Table 2: Physicochemical Properties
Property | Value |
---|---|
Physical State | Off-white solid to pale yellow sticky solid |
Topological Polar Surface Area (TPSA) | 45.51 Ų |
LogP | 1.2188 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 3 |
Storage Conditions | Sealed, dry, 2-8°C |
Solubility | Soluble in common organic solvents (DMF, THF, dioxane) |
These properties contribute to the compound's utility in organic synthesis, particularly its moderate lipophilicity (LogP) and absence of hydrogen bond donors, which influence its reactivity profile .
Synthetic Methodologies
Several synthetic approaches have been developed to prepare 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, with variations in reaction conditions, catalysts, and starting materials.
Borylation of Pyrazole Derivatives
The most common synthetic route involves borylation of appropriately substituted pyrazole intermediates. This typically begins with a halogenated pyrazole precursor followed by metal-catalyzed borylation using bis(pinacolato)diboron or pinacolborane.
Table 3: Typical Borylation Reaction Conditions
Reagents | Catalyst | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
Bis(pinacolato)diboron, NaOAc | Pd(dppf)Cl₂·CH₂Cl₂ | DMF | 150°C (microwave) | 1h | 83% |
2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | isopropylmagnesium chloride | THF | 0°C to RT | 1-3h | 81-85% |
A representative synthetic pathway involves a two-step approach:
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N-alkylation of 4-bromopyrazole with the appropriate tetrahydrofuran derivative
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Borylation of the halogenated intermediate using a palladium catalyst and bis(pinacolato)diboron
Applications in Organic Synthesis
1-((Tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules via cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. These reactions typically employ palladium catalysts and proceed under various conditions as outlined in Table 4.
Table 4: Cross-Coupling Reaction Conditions
Aryl Halide Partner | Catalyst | Base | Solvent | Temperature | Time | Product Yield |
---|---|---|---|---|---|---|
2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamide | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane | 110°C | 10 min | Not reported |
(S)-1-(6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone | XPhos Pd G2 | Cs₂CO₃ | 1,4-dioxane/H₂O | 100°C | 16h | 61% |
(S)-cyclopentyl 7-bromo-3-methyl-4-(2,2,2-trifluoroacetyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate | Pd₂(dba)₃, XPhos | Cs₂CO₃ | 1,4-dioxane/H₂O | 100°C | 17h | 59% |
1-bromo-4-methoxybenzene | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Dioxane/water | 120°C | 20 min | 69% |
The versatility of this reagent is demonstrated by its successful coupling with various aryl and heteroaryl halides to produce structurally diverse products .
Pharmaceutical Intermediate Synthesis
This compound plays a crucial role in the synthesis of pharmaceutical intermediates, particularly those containing linked heterocyclic systems. Examples include:
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Synthesis of dual heterocyclic cores containing triazole and oxazoline ring systems
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Development of novel antibacterial candidates containing oxazole ring systems
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Preparation of advanced intermediates for medicinal chemistry applications
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been employed in the synthesis of biologically active molecules:
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Construction of YM-385781, a selective inhibitor of the Gq/11-signaling pathway
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Development of 5-HT₂C receptor agonists based on WAY163909
Reaction Behavior and Mechanism
The reactivity of 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily determined by the boronic ester functionality, which undergoes transmetalation in cross-coupling reactions.
Transmetalation Process
In Suzuki-Miyaura coupling reactions, the mechanism follows established pathways:
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Oxidative addition of the aryl halide to the Pd(0) catalyst
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Transmetalation of the boronic ester group, transferring the pyrazole moiety to the palladium center
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Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst
This process is facilitated by bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) which activate the boron center for transmetalation .
Functional Group Tolerance
An important characteristic of this compound is its compatibility with various functional groups during coupling reactions. Successful reactions have been reported with substrates containing:
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Amide groups
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Heterocyclic rings (quinoxalines, pyridines)
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Various protecting groups (Boc, acetyl)
Comparison with Related Compounds
The compound 1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to a family of structurally related boronic ester derivatives. Table 5 compares several analogous compounds.
Table 5: Comparison with Structurally Related Compounds
Compound | CAS Number | Molecular Weight | Similarity Index | Key Structural Difference |
---|---|---|---|---|
1-((tetrahydrofuran-3-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1605294-11-8 | 278.16 | - | Reference compound |
1-(tetrahydrofuran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029715-63-6 | 264.13 | 0.95 | Absence of methylene linker |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1003846-21-6 | 278.16 | 0.92 | Pyran ring instead of furan |
1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1040377-03-4 | 278.16 | 0.81 | Pyran ring with different connectivity |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 269410-08-4 | 194.04 | 0.70 | Unsubstituted N-position |
These structural variations influence reactivity, solubility, and application profiles in organic synthesis .
Parameter | Classification |
---|---|
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501 |
Storage Recommendations | Keep sealed in dry conditions at 2-8°C |
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